

Introduction: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine

CAS No.: 1018505-59-3

Cat. No.: B1385758

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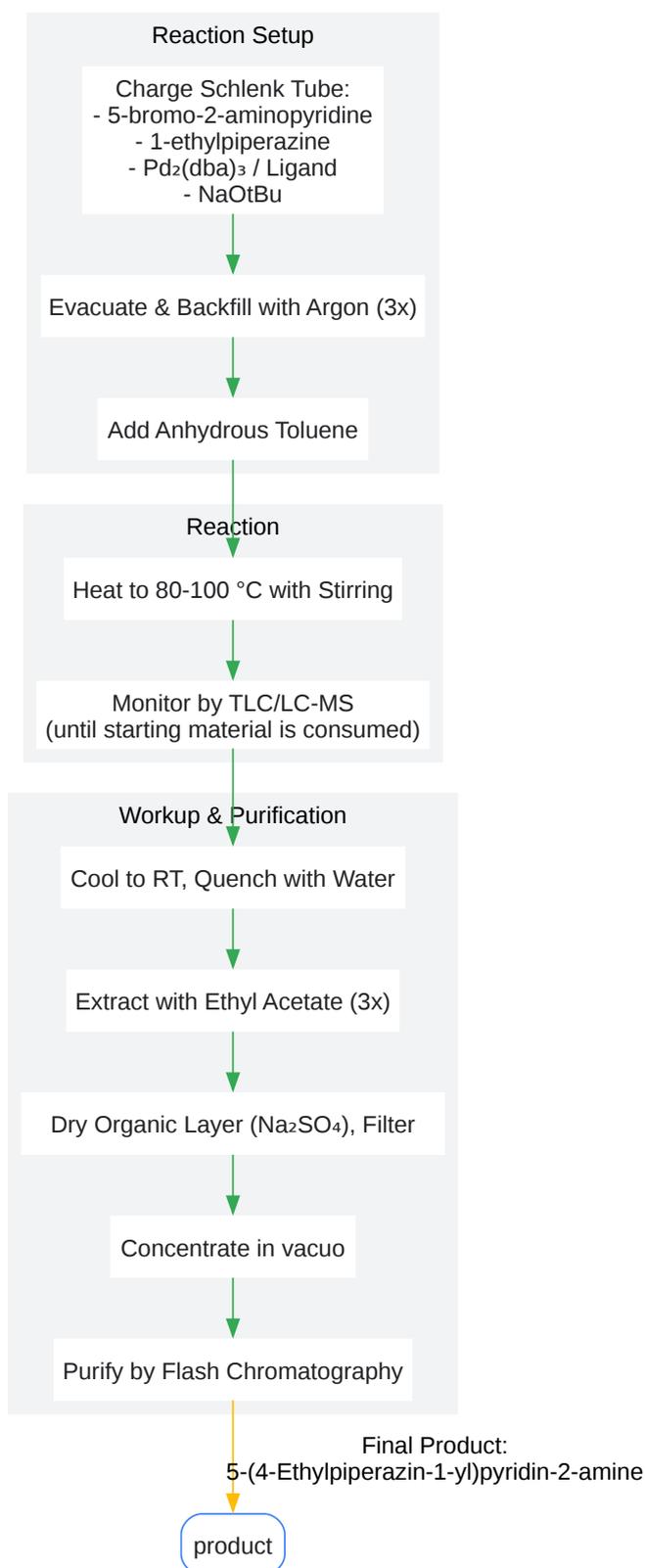
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine belongs to a class of compounds that feature a substituted aminopyridine core. This structural motif is a cornerstone in the design of small-molecule therapeutics, particularly those targeting protein kinases. The molecule's architecture, combining a hydrogen-bond-donating aminopyridine ring with a basic and synthetically versatile ethylpiperazine group, makes it an invaluable building block for creating libraries of potential drug candidates. Its direct linkage between the pyridine and piperazine rings offers a compact and sterically defined scaffold compared to analogues with flexible linkers.^[1] While often confused with its methylene-linked counterpart—an intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib^{[2][3]}—this compound possesses distinct properties and potential applications that merit specific investigation.

Core Physicochemical Properties

The fundamental properties of **5-(4-ethylpiperazin-1-yl)pyridin-2-amine** are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

Property	Value	Source
Molecular Weight	206.29 g/mol	PubChem[4]
Molecular Formula	C ₁₁ H ₁₈ N ₄	PubChem[4]
IUPAC Name	5-(4-ethylpiperazin-1-yl)pyridin-2-amine	PubChem[4]
CAS Number	1018505-59-3 (Depositor-Supplied)	PubChem[4]
Canonical SMILES	<chem>CCN1CCN(CC1)C2=CN=C(C=C2)N</chem>	PubChem[4]
InChIKey	QKUYGFBCRZYCEB-UHFFFAOYSA-N	PubChem[4]
Exact Mass	206.153146591 Da	PubChem[4]
XLogP3	0.8	PubChem[4]
H-Bond Donor Count	1	PubChem[4]
H-Bond Acceptor Count	4	PubChem[4]

Chemical Structure Diagram



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Caption: Proposed workflow for Buchwald-Hartwig synthesis.

Representative Experimental Protocol

This protocol is a representative methodology based on established Buchwald-Hartwig procedures and must be optimized for scale and specific laboratory conditions.

- **Vessel Preparation:** An oven-dried Schlenk flask containing a magnetic stir bar is charged with 5-bromo-2-aminopyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.01 eq.), a suitable biaryl phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.5 eq.).
- **Inert Atmosphere:** The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
- **Reagent Addition:** Anhydrous toluene is added via syringe, followed by the addition of 1-ethylpiperazine (1.2 eq.).
- **Reaction:** The reaction mixture is heated in an oil bath to 100 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the starting aryl bromide is complete (typically 12-24 hours).
- **Workup:** The mixture is cooled to room temperature and diluted with ethyl acetate. It is then carefully quenched by the addition of water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The true value of **5-(4-ethylpiperazin-1-yl)pyridin-2-amine** lies in its utility as a molecular scaffold for kinase inhibitors. [1] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

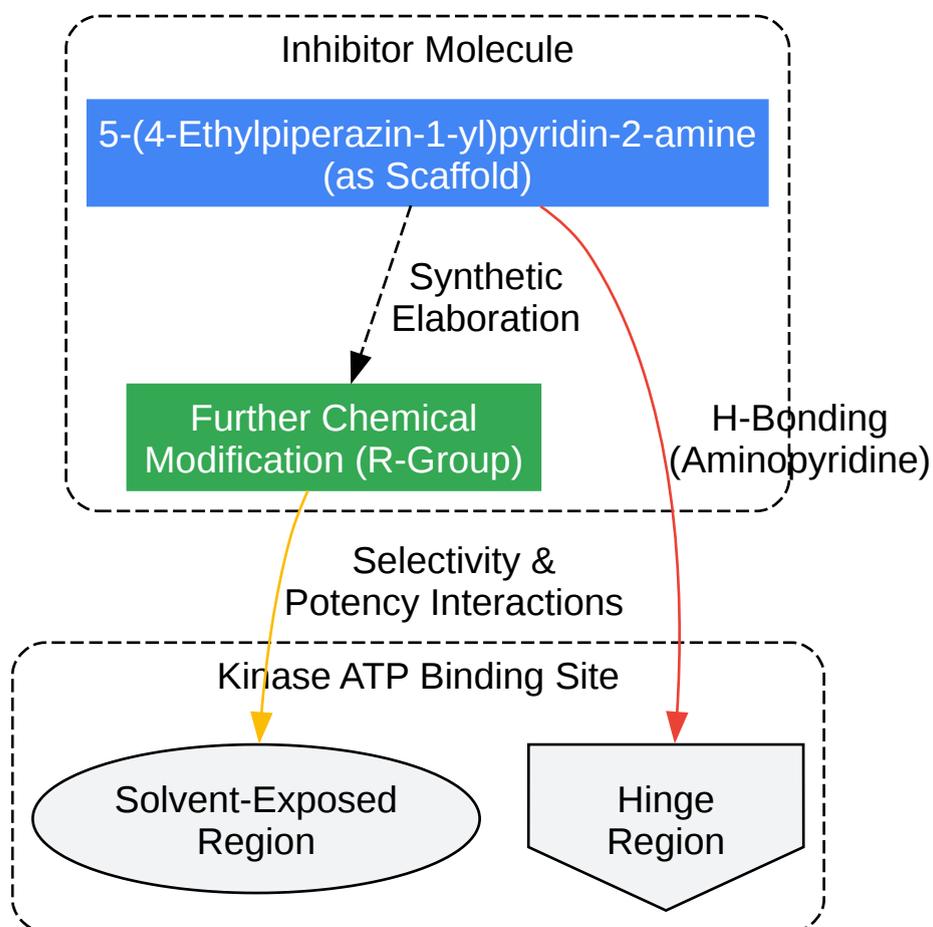
Role as a Kinase Inhibitor Scaffold

The aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved part of the ATP-binding pocket. This interaction serves as an anchor, orienting the rest of the molecule to achieve potent and selective inhibition.

The ethylpiperazine group serves multiple functions:

- **Solubility:** As a basic amine, it is typically protonated at physiological pH, which significantly enhances the aqueous solubility of the final drug molecule—a critical parameter for oral bioavailability.
- **Vector for Further Synthesis:** The piperazine ring provides a point for synthetic elaboration, allowing chemists to introduce additional functionalities that can interact with other regions of the ATP-binding site to improve potency and selectivity. [5]*
- **Physicochemical Properties:** The ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Conceptual Role in Inhibitor Design



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Caption: Role of the scaffold in kinase inhibitor binding.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring and ethyl group, and the methyl protons of the ethyl group. The integration of these signals should correspond to the number of protons in the structure.

- ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass (207.1604) within a narrow tolerance (e.g., <5 ppm).
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-purity sample (>95%) should exhibit a single major peak under various detection wavelengths (e.g., 254 nm).

Safety and Handling

While specific toxicity data for **5-(4-ethylpiperazin-1-yl)pyridin-2-amine** is not readily available, data from structurally similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-2-amine, should be used for preliminary hazard assessment. [6]

- Potential Hazards: Similar compounds are classified as harmful if swallowed and can cause skin and serious eye irritation. [6]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8 °C.
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

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